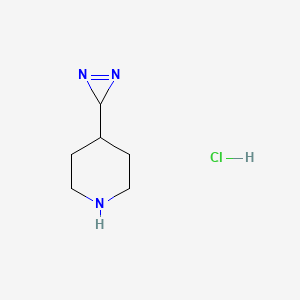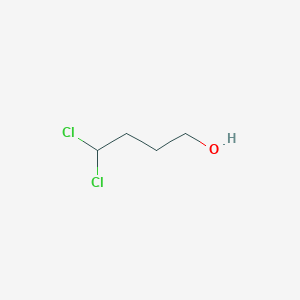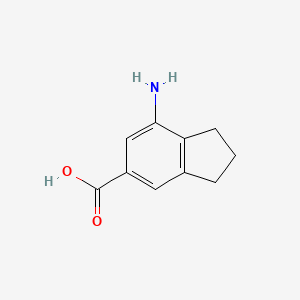
4-(3H-diazirin-3-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a diazirine group, which is a three-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-diazirin-3-yl)piperidine hydrochloride typically involves the formation of the diazirine ring followed by its attachment to the piperidine ring. One common method includes the reaction of piperidine with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
4-(3H-diazirin-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperidine derivatives .
Aplicaciones Científicas De Investigación
4-(3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3H-diazirin-3-yl)piperidine hydrochloride involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine group, when activated by UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This property makes it a valuable tool for studying molecular interactions and identifying binding sites .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride
- 4-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride
- 4-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}piperidine hydrochloride
Uniqueness
4-(3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine group, which provides distinct photoreactive properties. This makes it particularly useful in applications requiring precise molecular interactions and labeling, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H12ClN3 |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
4-(3H-diazirin-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-7-4-2-5(1)6-8-9-6;/h5-7H,1-4H2;1H |
Clave InChI |
ICMFZFLSNOTKFV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2N=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)

dimethylsilane](/img/structure/B13469487.png)


![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)




![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)

